N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide
Description
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide is a synthetic oxamide derivative featuring a bicyclic 3,4-dihydro-2H-quinoline moiety substituted with an acetyl group at the 1-position and a 2-methoxybenzyl group at the adjacent nitrogen. The oxamide core (N,N'-substituted oxalic acid diamide) provides a rigid, planar structure that facilitates hydrogen bonding and π-π interactions, making it a scaffold of interest in medicinal chemistry for targeting receptors or enzymes .
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14(25)24-11-5-7-15-9-10-17(12-18(15)24)23-21(27)20(26)22-13-16-6-3-4-8-19(16)28-2/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBOADKQWUBSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with an appropriate oxalyl chloride derivative and a methoxyphenylmethylamine to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Core Scaffold and Substituents
Key Observations :
- The oxamide core in the target compound distinguishes it from NBOMe’s phenethylamine backbone, likely reducing serotonin receptor affinity but improving metabolic stability .
- Compared to symmetric oxamides (e.g., N,N′-bis(2-hydroxyphenyl)oxamide), the target’s asymmetric substitution may enhance selectivity for specific targets .
Physicochemical Properties
| Property | Target Compound | 25I-NBOMe | N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide |
|---|---|---|---|
| Molecular Weight | ~437.5 g/mol (estimated) | 413.3 g/mol | ~316.3 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | 3.5 (highly lipophilic) | ~1.9 (polar due to hydroxyl groups) |
| Solubility | Low aqueous solubility (acetyl group) | Very low (crystalline hydrochloride) | Moderate (hydroxyl improves solubility) |
| Metabolic Stability | High (saturated quinoline resists oxidation) | Low (extensive hepatic metabolism) | Moderate (oxamide resists hydrolysis) |
Notes:
- The acetyl group in the target compound may reduce solubility compared to hydroxylated analogs .
- Partial saturation in the quinoline ring likely enhances stability, as seen in ’s dihydrobenzothiazine derivatives .
Research Implications
The structural uniqueness of this compound positions it as a candidate for further pharmacological studies, particularly in neurological or inflammatory disorders. Future work should focus on synthesizing the compound and evaluating its receptor binding profile.
Biological Activity
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide is a synthetic organic compound belonging to the oxamide class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, characterized by a quinoline moiety and an oxamide functional group, suggests diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 365.43 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.43 g/mol |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinoline Derivative : 3,4-Dihydro-2H-quinoline is acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to yield 1-acetyl-3,4-dihydro-2H-quinoline.
- Oxamide Formation : The acetylated quinoline derivative is then reacted with 2-methoxybenzylamine in the presence of an activating agent like carbonyldiimidazole (CDI) to form the desired oxamide compound.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of quinoline demonstrate cytotoxic effects against various cancer cell lines:
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Quinoline Derivatives | U87 Glioblastoma | 10 - 20 |
| MDA-MB-231 Breast Cancer | 15 - 30 |
The mechanism of action may involve the inhibition of topoisomerases or interaction with DNA/RNA, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction could modulate their activity and lead to therapeutic effects.
Case Studies
Several studies have explored the biological activities of quinoline derivatives. For instance:
- Study on Antioxidant and Anticancer Activities : A series of quinoline derivatives were tested for their antioxidant capabilities using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activities significantly higher than ascorbic acid .
- Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of various quinoline derivatives on glioblastoma and breast cancer cell lines, revealing that certain compounds were more effective against glioblastoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
